molecular formula C16H29O5- B14678571 4-(Dodecyloxy)-3-hydroxy-4-oxobutanoate CAS No. 29130-41-4

4-(Dodecyloxy)-3-hydroxy-4-oxobutanoate

Cat. No.: B14678571
CAS No.: 29130-41-4
M. Wt: 301.40 g/mol
InChI Key: DAIXDSQSGJBJIJ-UHFFFAOYSA-M
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Description

4-(Dodecyloxy)-3-hydroxy-4-oxobutanoate is an organic compound with a complex structure that includes a dodecyloxy group, a hydroxy group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dodecyloxy)-3-hydroxy-4-oxobutanoate typically involves the reaction of 1-bromododecane (dodecyl bromide) with a suitable precursor in the presence of a base such as potassium carbonate. The reaction is carried out in refluxing acetone for 16 to 20 hours. The product is then purified by recrystallization from n-hexane and further purified using a mixture of ethanol and acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the purification processes are adapted to industrial equipment and standards.

Chemical Reactions Analysis

Types of Reactions

4-(Dodecyloxy)-3-hydroxy-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The dodecyloxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dodecyloxy)-3-hydroxy-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Dodecyloxy)-3-hydroxy-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dodecyloxy)-2-hydroxybenzophenone
  • 4-n-Dodecyloxybenzaldehyde
  • 4-n-Dodecyloxybenzoic acid

Uniqueness

4-(Dodecyloxy)-3-hydroxy-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

29130-41-4

Molecular Formula

C16H29O5-

Molecular Weight

301.40 g/mol

IUPAC Name

4-dodecoxy-3-hydroxy-4-oxobutanoate

InChI

InChI=1S/C16H30O5/c1-2-3-4-5-6-7-8-9-10-11-12-21-16(20)14(17)13-15(18)19/h14,17H,2-13H2,1H3,(H,18,19)/p-1

InChI Key

DAIXDSQSGJBJIJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(CC(=O)[O-])O

Origin of Product

United States

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